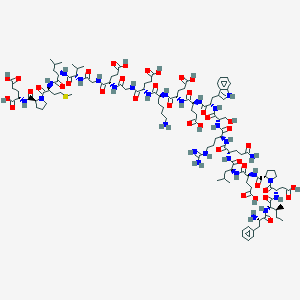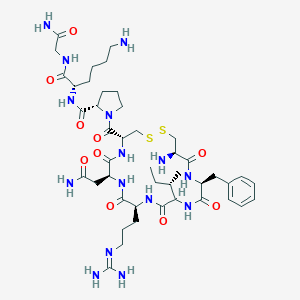
Conopressin G
描述
Conopressin G is a neuropeptide that is found in the venom of the cone snail, Conus geographus. It has been identified as a potent vasopressin receptor agonist that can be used in scientific research to study the mechanisms of vasopressin action.
科学研究应用
药理学和结构表征
Conopressin G 已被用于对来自锥形蜗牛(Conus miliaris)的新型 Conopressins 进行药理学和结构表征 . 该研究提供了新的结构-活性关系信息,可能有助于设计更具选择性的配体 .
呼吸泵的调节
This compound 会增加加州海兔(Aplysia Californica)中介导呼吸泵的指令神经元的突发活动 . 有人认为,this compound 或类似 Conopressin 的肽通过直接激活 R25/L25 网络,介导了食物觉醒和/或伤害性刺激对自发性鳃运动 (SGM) 活动的影响 .
对抗同源突触抑制
研究发现,this compound 可以对抗刺激感觉神经元产生的同源突触抑制 . 这表明 this compound 可能在调节突触可塑性中发挥作用 .
虹吸管感觉神经元的调节
This compound 已被用于研究加州海兔 (Aplysia Californica) 的虹吸管感觉神经元的调节 . 研究发现,this compound 可以增加自发性鳃运动 (SGM) 的频率,表明它可能在呼吸调节中发挥作用 .
与回避行为模式的相互作用
This compound 与加州海兔 (Aplysia Californica) 中的几种回避行为模式相关联,包括喷墨、鳃缩回和虹吸管缩回 . 这表明 this compound 可能在介导防御行为中发挥作用
作用机制
Target of Action
Conopressin G, a molluscan vasopressin-like peptide, primarily targets the command neurons mediating respiratory pumping in Aplysia Californica . These neurons, known as the R25 and L25 cells, are situated at the roots of the branchial and siphon nerves . They possess endogenous pacemaker activity and make extensive reciprocal electrical and excitatory chemical connections among themselves .
Mode of Action
This compound interacts with its targets by increasing the burst frequency in the R25/L25 cells . This effect is direct and not mediated via other neurons (e.g., R20 and R15) that are known to modulate the activity of this network .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the spontaneous gill movements (SGMs) in Aplysia Californica . SGMs are a prime component of Aplysia’s respiratory cycle . The frequency of SGMs can be modified by changes in the partial pressures of CO2 and O2 of the sea water . This compound increases the frequency of SGMs up to fourfold .
Pharmacokinetics
It is known that the effects of this compound persist for at least 25 minutes following washout . This suggests that the compound has a relatively long duration of action.
Result of Action
The primary result of this compound’s action is the increased frequency of SGMs . This effect is thought to play a role in the mediation of the behavioral state associated with food satiation . Additionally, this compound suppresses the gill withdrawal reflex behavior patterns .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the frequency of SGMs can be modified by changes in the partial pressures of CO2 and O2 of the sea water . Furthermore, long-lasting changes in SGM frequency occur in response to sudden changes in illumination and food presentation .
安全和危害
生化分析
Biochemical Properties
Conopressin G interacts with various enzymes, proteins, and other biomolecules in Aplysia californica. It has been shown to increase the frequency of spontaneous gill movements (SGMs), a key component of the respiratory cycle of Aplysia californica . The frequency of SGMs is also increased in vitro by the superfusion of this compound .
Cellular Effects
This compound has been shown to suppress the gill withdrawal reflex (GWR) behavior patterns in Aplysia californica . It also influences cell function by facilitating synaptic transmission at the sensory neuron to motor neuron synapse and reversing low-frequency homosynaptic depression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It potentiates frequency-dependent spike broadening, reduces spike threshold, and reduces accommodation . It also suppresses a voltage-dependent outward K+ current .
Temporal Effects in Laboratory Settings
The effects of this compound persist for at least 25 minutes following washout . This suggests that this compound has a relatively long-lasting effect on cellular function.
属性
IUPAC Name |
(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-16-benzyl-13-[(2S)-butan-2-yl]-10-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H71N15O10S2/c1-3-24(2)35-42(68)54-28(14-9-17-51-44(49)50)38(64)56-30(20-33(47)60)39(65)57-31(23-71-70-22-26(46)36(62)55-29(40(66)58-35)19-25-11-5-4-6-12-25)43(69)59-18-10-15-32(59)41(67)53-27(13-7-8-16-45)37(63)52-21-34(48)61/h4-6,11-12,24,26-32,35H,3,7-10,13-23,45-46H2,1-2H3,(H2,47,60)(H2,48,61)(H,52,63)(H,53,67)(H,54,68)(H,55,62)(H,56,64)(H,57,65)(H,58,66)(H4,49,50,51)/t24-,26-,27-,28-,29-,30-,31-,32-,35?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKBWHGCQCOZPM-YHDADAAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H71N15O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1034.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111317-91-0 | |
| Record name | Conopressin G | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111317910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 111317-91-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main behavioral effects of Conopressin G in Aplysia californica?
A1: this compound has been shown to significantly impact gill behaviors in Aplysia californica. Specifically, it reduces the amplitude of the siphon-evoked gill withdrawal reflex and the associated activity of gill motor neurons. [] Furthermore, this compound increases the frequency of spontaneous gill movements and the activity of interneuron II, which is correlated with these movements. [] These effects bear a strong resemblance to the behavioral changes observed during the food-aroused state in Aplysia. []
Q2: How does this compound interact with neurons at the cellular level?
A2: this compound interacts with Aplysia californica sensory neurons in a complex manner. While its behavioral effects suggest a suppression of gill withdrawal, its action on central sensory neurons and their synapses with motor neurons tells a different story. this compound actually facilitates synaptic transmission at this synapse and counteracts low-frequency homosynaptic depression. [] Moreover, it enhances frequency-dependent spike broadening, lowers spike threshold, and reduces accommodation. []
Q3: What is the molecular mechanism underlying this compound's effects on neurons?
A3: this compound appears to exert its effects on sensory neurons by suppressing a voltage-dependent outward K+ current. [] This particular current is also inhibited by Co2+ and Ba2+ but shows resistance to tetraethylammonium and 4-aminopyridine. [] Interestingly, this compound's effects on sensory neurons are dependent on the presence of extracellular calcium (Ca2+). The effects are absent when Ca2+ is removed from the saline solution, replaced with a low-Ca2+, high-Mg2+ saline, or when other methods known to impair synaptic transmission are employed. [] These findings suggest that this compound's influence is mediated through a polysynaptic pathway that acts upon the sensory neurons. []
Q4: Beyond Aplysia, has this compound been identified in other organisms?
A4: Yes, this compound, originally discovered in cone snail venom, has also been found in the ganglia of the sea hare Aplysia kurodai. [] This suggests a broader role for this peptide beyond its presence in venomous organisms.
Q5: What is known about the structure of this compound?
A5: this compound is a peptide, specifically a nonapeptide, meaning it is composed of nine amino acids. [] It is structurally similar to vasopressin, a hormone found in mammals. [] The precise sequence of amino acids and the presence of a disulfide bridge are crucial for its biological activity. [] Researchers have successfully synthesized this compound and various analogs, allowing for a deeper understanding of its structure-activity relationships. [, , ]
Q6: Are there any known post-translational modifications of this compound and what is their significance?
A6: Yes, like many peptides, this compound undergoes crucial post-translational modifications that impact its biological activity. [] Two key modifications are the formation of a disulfide bond between two cysteine residues and C-terminal amidation. [] These modifications are essential for the peptide's interaction with its receptors and subsequent downstream effects. []
Q7: Have receptors for this compound been identified?
A7: Yes, two receptors for this compound, named apVTR1 and apVTR2, have been identified in Aplysia californica. [] These receptors are activated by this compound, leading to the observed physiological responses. [] The identification of these receptors provides a framework for understanding the molecular mechanisms underlying this compound's actions in this organism. []
Q8: How does the structure of this compound influence its activity?
A8: The structure of this compound is intimately linked to its activity. Modifications to the peptide's amino acid sequence, particularly within the disulfide bond region, significantly impact its potency. [] Alanine substitution studies have revealed that even a single amino acid change can diminish the peptide's ability to activate its receptors. [] This highlights the importance of specific amino acid residues in this compound's ability to bind to and activate its target receptors. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



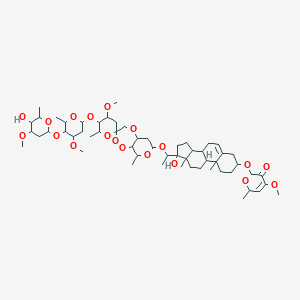
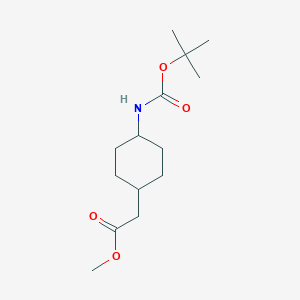
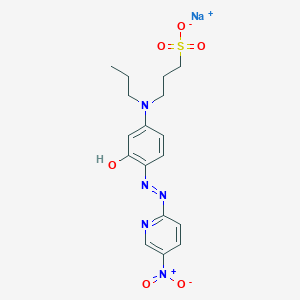

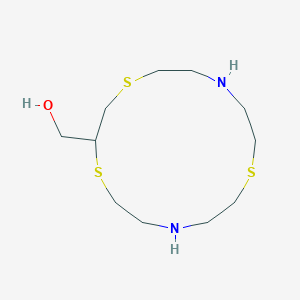
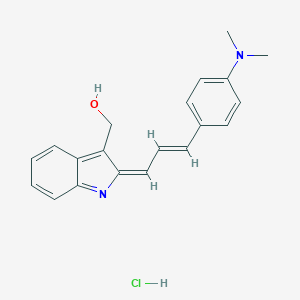

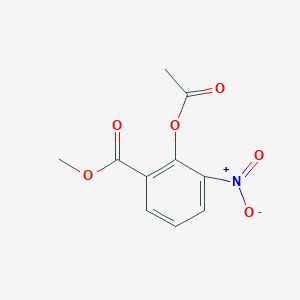
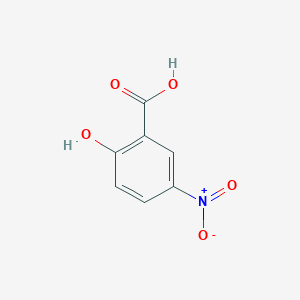
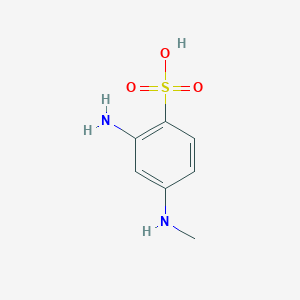

![[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B45962.png)
